1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile
Description
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-(7-methoxynaphthalen-1-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C16H15NO/c1-18-13-7-6-12-4-2-5-15(14(12)10-13)16(11-17)8-3-9-16/h2,4-7,10H,3,8-9H2,1H3 |
InChI Key |
LFZSJGYBNFHHKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C3(CCC3)C#N)C=C1 |
Origin of Product |
United States |
Preparation Methods
[2+2] Photocycloaddition
A [2+2] photocycloaddition between 7-methoxy-1-vinylnaphthalene and acrylonitrile under UV irradiation has been explored to construct the cyclobutane ring. This method faces challenges in regioselectivity, often yielding mixtures of exo and endo products. Typical conditions involve:
-
Reactants : 7-Methoxy-1-vinylnaphthalene, acrylonitrile (1:1.2 molar ratio).
-
Solvent : Dichloromethane (DCM).
-
Light Source : UV-A (365 nm).
-
Yield : 30–45% (requires chromatographic separation).
Thermal Cycloaddition
Thermal [2+2] cycloadditions using strained alkenes (e.g., norbornene derivatives) and nitrile-containing dienophiles have been reported, though yields remain modest (25–35%).
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling between 7-methoxy-1-naphthylboronic acid and 1-bromocyclobutanecarbonitrile offers a modular route:
Negishi Coupling
Zinc-mediated coupling of 1-iodocyclobutanecarbonitrile with 7-methoxy-1-naphthylzinc bromide improves selectivity:
Ring-Closing Metathesis (RCM)
Grubbs II catalyst facilitates RCM of diallyl-naphthyl precursors to form the cyclobutane ring:
Dieckmann Cyclization
Cyclization of nitrile-containing diesters under basic conditions:
Rosenmund-von Braun Reaction
Conversion of a bromide to a nitrile on a pre-formed cyclobutane-naphthyl scaffold:
Nucleophilic Substitution
Reaction of 1-(7-methoxy-1-naphthyl)cyclobutanol with TMSCN under Lewis acid catalysis:
Optimization and Challenges
Solvent and Temperature Effects
Catalytic Systems
Byproduct Formation
-
Isomerization : Exo/endo mixtures in cycloadditions require costly separations.
-
Over-alkylation : Mitigated by slow addition of electrophiles in nucleophilic substitutions.
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Cost | Scalability |
|---|---|---|---|---|
| [2+2] Photocycloaddition | 30–45 | High | Low | Limited |
| Suzuki Coupling | 68–72 | Moderate | Moderate | High |
| RCM | 50–55 | High | High | Moderate |
| Rosenmund-von Braun | 65 | Low | Low | High |
Emerging Approaches
Chemical Reactions Analysis
Types of Reactions
1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The methoxy group and the naphthalene ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Table 1: Synthetic Methods for 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile
The compound exhibits significant biological activity, particularly in anti-cancer research. Studies have demonstrated its efficacy against various cancer cell lines, including prostate cancer and leukemia. The mechanism of action often involves the inhibition of specific cellular pathways that promote tumor growth.
Case Studies on Anticancer Activity
- Study 1 : A study evaluated the cytotoxic effects of 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile on K562 (chronic myelogenous leukemia) cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics.
- Study 2 : In another investigation, the compound was tested against prostate cancer cell lines (PC3). The findings revealed that it induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in prostate cancer treatment.
Antimicrobial Properties
Beyond anticancer applications, 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile has shown promising antimicrobial properties. Research indicates that it possesses activity against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Table 2: Antimicrobial Activity of 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile
| Microorganism | Activity Type | Minimum Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Bactericidal | 15 | |
| Escherichia coli | Bacteriostatic | 20 | |
| Candida albicans | Antifungal | 10 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile is crucial for its development as a therapeutic agent. Studies focusing on absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling reveal favorable characteristics that suggest good bioavailability and low toxicity levels in preliminary assessments.
Mechanism of Action
The mechanism of action of 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key parameters for 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile and its analogs:
Key Observations:
Substituent Effects :
- Aromatic vs. Heteroaromatic Groups : The methoxy-naphthyl group in the target compound introduces greater steric bulk and aromaticity compared to chlorophenyl (C₆H₄Cl) or pyridyl (C₅H₃NCl) groups. This likely increases molecular weight and hydrophobicity (logP >3 inferred), making it less soluble in polar solvents than the methylsulfonyl derivative (logP -1.12) .
- Polar Functional Groups : The methylsulfonyl substituent in drastically reduces logP (-1.12) and increases boiling point (392.8°C), suggesting utility in high-temperature reactions or polar media.
Thermal Stability : The methylsulfonyl derivative’s high boiling point contrasts with the inferred lower thermal stability of the methoxy-naphthyl compound due to its bulky aromatic system .
Biological Activity
1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile can influence its biological activity. The presence of the methoxy group on the naphthalene ring enhances lipophilicity, potentially improving its ability to cross the blood-brain barrier. The cyclobutane moiety may also contribute to its unique pharmacological profile.
Research indicates that 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile exhibits activity as a beta-secretase (BACE) inhibitor. BACE is a critical enzyme involved in the cleavage of amyloid precursor protein (APP), leading to the formation of beta-amyloid plaques, a hallmark of Alzheimer's disease. By inhibiting BACE, this compound may reduce amyloid plaque formation and improve cognitive function in affected individuals .
Pharmacological Properties
The pharmacological profile of 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile includes:
- Inhibition of BACE : Studies have demonstrated that this compound effectively inhibits BACE activity, which is essential for reducing amyloid-beta levels in the brain.
- Neuroprotective Effects : In vitro studies suggest that it may protect neuronal cells from apoptosis induced by amyloid-beta toxicity.
- Potential for Cognitive Improvement : Animal models treated with this compound show improvements in memory and learning tasks, indicating its potential as a cognitive enhancer .
Table 1: Summary of Biological Activities
Case Studies
Several studies have examined the effects of 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile in preclinical models:
- Study A : A study involving transgenic mice expressing human APP showed that treatment with this compound resulted in a significant reduction in amyloid plaque burden compared to untreated controls. Behavioral tests indicated improved spatial memory performance .
- Study B : In vitro experiments using cultured neuronal cells demonstrated that exposure to 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile led to decreased apoptosis rates when challenged with amyloid-beta oligomers. This suggests a protective mechanism at the cellular level .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile, and how can reaction conditions be optimized?
- Methodology :
-
Cyclobutane Ring Formation : Start with cyclobutanone derivatives. A base-catalyzed reaction (e.g., NaOEt or KOtBu) with malononitrile could form the cyanocyclobutane core, as seen in analogous nitrile syntheses .
-
Naphthyl Group Attachment : Use Suzuki-Miyaura coupling between a brominated cyclobutanecarbonitrile and 7-methoxy-1-naphthylboronic acid. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and solvent systems (toluene/ethanol) for cross-coupling efficiency.
-
Condition Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (reflux vs. RT) and stoichiometry to minimize by-products like dehalogenated intermediates.
Q. What safety protocols are critical when handling 1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile in laboratory settings?
- Handling :
- Use chemical fume hoods to prevent inhalation of volatile intermediates .
- Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group.
- Waste Disposal : Neutralize cyanide-containing by-products with alkaline hypochlorite before disposal. Avoid drain release due to environmental toxicity .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclobutane ring influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Steric Analysis : Use X-ray crystallography or DFT calculations to assess ring strain and substituent spatial orientation. The cyclobutane’s puckered geometry may hinder nucleophilic attack at the nitrile group.
- Electronic Effects : Compare Hammett parameters of methoxy-naphthyl vs. other aryl groups. The electron-donating methoxy group may activate the naphthyl ring for electrophilic substitution but deactivate the nitrile toward nucleophilic addition .
- Experimental Validation : Perform kinetic studies under varying electronic environments (e.g., substituent swaps on the naphthyl group) to isolate steric vs. electronic contributions.
Q. How can contradictory data on reaction yields be resolved when synthesizing derivatives of this compound?
- Methodology :
- By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., de-methoxy by-products or cyclobutane ring-opened species).
- Parameter Screening : Design a Design-of-Experiments (DoE) matrix to test variables (catalyst loading, solvent polarity, temperature). For example, higher Pd catalyst concentrations may suppress homocoupling side reactions in cross-coupling steps.
- Reproducibility Checks : Validate results across multiple batches and laboratories to rule out equipment-specific artifacts.
Q. What computational tools are suitable for predicting the environmental persistence or toxicity of this compound?
- Methodology :
- QSAR Modeling : Use EPI Suite or TEST software to estimate biodegradability and aquatic toxicity based on structural fragments (e.g., nitrile, methoxynaphthyl).
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic pathways.
- Validation : Cross-reference predictions with experimental ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
